(R)-Methotrexate-d3 Assay Precision and Accuracy in Human Plasma LC-MS/MS
In a validated LC-MS3 method for methotrexate quantification in human plasma, the use of (R)-Methotrexate-d3 as an internal standard enabled a linear calibration range of 10–3000 ng/mL with R² ≥ 0.995 [1]. Intra- and inter-day accuracies were below 3.72% and precisions were below 7.78% at all concentration levels [1]. This performance is contingent on the near-identical chromatographic and ionization behavior of the deuterated internal standard compared to the unlabeled analyte, which mitigates matrix effects [1].
| Evidence Dimension | Intra- and inter-day accuracy and precision for methotrexate quantification using (R)-Methotrexate-d3 |
|---|---|
| Target Compound Data | Accuracy < 3.72%, Precision < 7.78% |
| Comparator Or Baseline | Unlabeled Methotrexate (as analyte) |
| Quantified Difference | Not applicable; the internal standard enables this level of accuracy and precision for the analyte, a level not achievable without a proper SIL-IS. |
| Conditions | Human plasma samples, protein precipitation with methanol, LC-MS3 detection on a QTrap system, 3-minute total run time. |
Why This Matters
This quantifies the analytical robustness provided by the deuterated internal standard, which is a key procurement driver for labs seeking to meet bioanalytical method validation guidelines.
- [1] Yin, L., Ji, Z., Cao, H., Li, Y., & Huang, J. (2021). Comparison of LC–MS3 and LC–MRM strategy for quantification of methotrexate in human plasma and its application in therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 205, 114317. View Source
